molecular formula C10H16O2 B14594289 7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene CAS No. 60734-25-0

7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene

Cat. No.: B14594289
CAS No.: 60734-25-0
M. Wt: 168.23 g/mol
InChI Key: YOPYQQGIZMXXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethoxy-5-methylbicyclo[221]hept-2-ene is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various chemical reactions, which can lead to the formation of new compounds with different properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Dimethoxy-2-methylbicyclo[2.2.1]hept-5-ene
  • 7,7-Dimethoxy-5-ethylbicyclo[2.2.1]hept-2-ene
  • 7,7-Dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene

Uniqueness

7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behaviors and properties, making it valuable for specific research and industrial purposes.

Properties

CAS No.

60734-25-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H16O2/c1-7-6-8-4-5-9(7)10(8,11-2)12-3/h4-5,7-9H,6H2,1-3H3

InChI Key

YOPYQQGIZMXXDX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C=CC1C2(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.